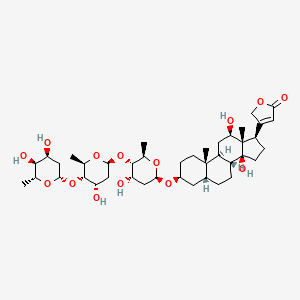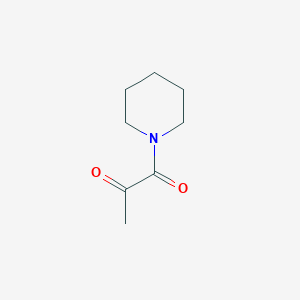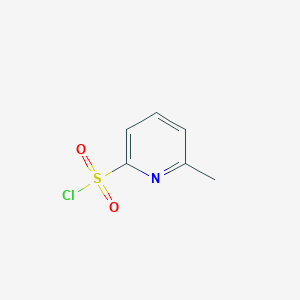
3-Methyl-1,2-dihydronaphthalene
Descripción general
Descripción
3-Methyl-1,2-dihydronaphthalene, also known as 1,2-Dihydro-3-methylnaphthalene, is a chemical compound with the molecular formula C11H12 . Its molecular weight is 144.2130 . It is also known by other names such as 2-Methyl-3,4-dihydronaphthalene and 3,4-Dihydro-2-methylnaphthalene .
Synthesis Analysis
The synthesis of dihydronaphthalenes, including 3-Methyl-1,2-dihydronaphthalene, has been studied extensively. One method involves the elimination reaction of halo- or hydroxyl-substituted tetrahydronaphthalenes, intramolecular annulation of phenyl alkenes or alkynes, partial hydrogenation of naphthalene, and partial oxidation of tetrahydronaphthalenes . Another promising route is the direct utilization of readily available styrenes to construct 1,2-dihydronaphthalenes .Molecular Structure Analysis
The molecular structure of 3-Methyl-1,2-dihydronaphthalene can be represented by the InChI string: InChI=1S/C11H12/c1-9-6-7-10-4-2-3-5-11(10)8-9/h2-5,8H,6-7H2,1H3 . This structure is also available as a 2D Mol file or as a computed 3D SD file .Aplicaciones Científicas De Investigación
Photochemistry in Gas Phase and Solution
3-Methyl-1,2-dihydronaphthalene (3-MDHN) has been studied for its photochemical properties both in the gas phase and in solution. In the gas phase, the photochemistry of 3-MDHN involves retro [4+2] cycloaddition to give o-quinodimethane intermediates and sequential hydrogen shifts (Duguid & Morrison, 1991). Similarly, photolysis of 3-MDHN in hexane solution produces significant products like 5-methylbenzobicyclo[3.1.0]hex-2-ene, demonstrating the versatile photochemical reactions of this compound (Duguid & Morrison, 1991).
Synthetic Chemistry Applications
In synthetic chemistry, 1,2-Dihydronaphthalenes, including derivatives like 3-MDHN, are vital for constructing molecules with medicinal and synthetic importance. The enantioselective synthesis of these molecules via N-heterocyclic carbene-catalyzed reactions has been reported, indicating the potential of 3-MDHN in synthesizing complex organic compounds with high yield and stereoselectivity (Perveen et al., 2017).
Studies in Organic Chemistry
Various other studies have explored the chemical behavior of 1,2-dihydronaphthalene compounds. For instance, the dynamics of hydrogen and methyl radical loss from ionized dihydronaphthalene has been studied, offering insights into their stability and reactivity under different conditions (West et al., 2014). Also, the acid-catalyzed solvolytic elimination (aromatization) of allylic ethers and alcohols of dihydronaphthalene derivatives have been examined, further contributing to the understanding of its chemical properties (Jia & Thibblin, 2001).
Crystal Structures and Molecular Analysis
The crystal structures of several 1-oxo-1,2-dihydronaphthalene derivatives have been elucidated, revealing various molecular conformations and interactions. These studies provide a deeper understanding of the molecular geometry and potential applications of these compounds in material science and molecular engineering (Gopinath et al., 2017).
Chemical Synthesis Techniques
Techniques for the synthesis of dihydronaphthalenes, including methods for cyclization and ring contraction, have been developed. These methods showcase the versatility of dihydronaphthalene compounds in synthetic organic chemistry, enabling the creation of various molecular structures with potential applications in drug development and material sciences (Harrowven & Tyte, 2002).
Direcciones Futuras
Future research directions could involve exploring new synthetic methods for the synthesis of dihydronaphthalenes . Additionally, the electrochemical oxidative [4+2] annulation of different styrenes to construct polysubstituted 1,2-dihydronaphthalenes shows promise . Further studies could also investigate the potential applications of these compounds in various fields .
Propiedades
IUPAC Name |
3-methyl-1,2-dihydronaphthalene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12/c1-9-6-7-10-4-2-3-5-11(10)8-9/h2-5,8H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJMXZKYACOOCMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2CC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30949913 | |
| Record name | 3-Methyl-1,2-dihydronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30949913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1,2-dihydronaphthalene | |
CAS RN |
2717-44-4, 39292-53-0 | |
| Record name | 1,2-Dihydro-3-methylnaphthalene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002717444 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dihydromethylnaphthalene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039292530 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methyl-1,2-dihydronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30949913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dihydromethylnaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.440 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2-DIHYDRO-3-METHYLNAPHTHALENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KZ8L2EW37Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Ethylimidazo[1,2-a]pyridine](/img/structure/B3395190.png)





![3-Bromo-4-chlorofuro[2,3-b]pyridine](/img/structure/B3395233.png)






